1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Vorbereitungsmethoden
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines
Analyse Chemischer Reaktionen
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different biological activities.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and benzofuro[3,2-d]pyrimidine moieties. Common reagents used in these reactions include triethylamine, triphenylphosphine, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidines and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting antileukemia activity . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one: These compounds exhibit fungicidal activity and are synthesized through the aza-Wittig reaction.
Benzofuro[3,2-b]pyridines: These compounds are synthesized through annulation reactions and have diverse biological activities. The uniqueness of 1-(BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-ETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE lies in its specific structure and the presence of the piperidinecarboxamide moiety, which imparts distinct biological properties.
Eigenschaften
Molekularformel |
C25H26N4O3 |
---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O3/c1-2-31-19-7-5-6-17(14-19)15-26-25(30)18-10-12-29(13-11-18)24-23-22(27-16-28-24)20-8-3-4-9-21(20)32-23/h3-9,14,16,18H,2,10-13,15H2,1H3,(H,26,30) |
InChI-Schlüssel |
DABCLSAJOAAPNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.